1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Description
1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring, a dipropylamino group, and a propanol moiety
Properties
IUPAC Name |
1-(dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2.ClH/c1-3-12-20(13-4-2)14-17(21)15-22-19-11-7-9-16-8-5-6-10-18(16)19;/h5-11,17,21H,3-4,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVDYPSNMUBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the naphthalene derivative. The synthetic route may include:
Naphthalene Derivative Formation: The naphthalene ring is functionalized to introduce the necessary substituents.
Amination: Introduction of the dipropylamino group through nucleophilic substitution reactions.
Propanol Attachment: The propanol moiety is attached via etherification or similar reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, modifying its properties.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the ether linkage.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting on specific receptors or pathways.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride can be compared with similar compounds such as:
1-(Diethylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride: Similar structure but with diethylamino instead of dipropylamino.
1-(Dipropylamino)-3-phenoxypropan-2-ol;hydrochloride: Similar structure but with a phenoxy group instead of a naphthalen-1-yloxy group.
These comparisons highlight the unique aspects of 1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride, such as its specific substituents and their effects on its chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
